(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine chemical structure and properties
(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine chemical structure and properties
An In-depth Technical Guide to (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine for Advanced Drug Discovery
Introduction: The Strategic Importance of a Chiral Building Block
(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a sophisticated heterocyclic intermediate that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its structure is deceptively simple, combining a piperazine core, a crucial scaffold in numerous approved drugs, with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group and a chiral (S)-1-hydroxy-2-propyl side chain. This specific arrangement provides medicinal chemists with a versatile and stereochemically defined building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).
The piperazine ring is a well-established "privileged scaffold," known for its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate the physicochemical characteristics of a lead compound.[1][2] The Boc group serves as a reliable protecting group for one of the piperazine nitrogens, enabling selective chemical transformations on the other nitrogen atom.[3] Crucially, the chiral hydroxypropyl moiety introduces a specific three-dimensional architecture, which is paramount for achieving selective interactions with biological targets like enzymes and receptors. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.
Chemical Structure and Stereochemical Integrity
The defining feature of this molecule is the stereocenter at the second carbon of the propyl group, designated as (S). This specific chirality is fundamental, as stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.
Caption: 2D structure of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its effective use in synthesis and process development. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 2323068-93-3 | [4] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [4][5] |
| Molecular Weight | 244.33 g/mol | [4][5] |
| IUPAC Name | tert-butyl 4-[(2S)-1-hydroxypropan-2-yl]piperazine-1-carboxylate | [4] |
| Appearance | White to off-white solid/powder | [6][7] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | [8] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Storage Conditions | Keep in a dark place, inert atmosphere, often recommended at 2-8°C. | [9][10] |
Synthesis and Purification: A Controlled Approach
The synthesis of (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine requires a regioselective and stereospecific approach. A common and effective method is the nucleophilic ring-opening of a chiral epoxide by 1-Boc-piperazine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for epoxide ring-opening reactions.
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 equivalent).
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Solvation: Dissolve the 1-Boc-piperazine in a suitable protic solvent such as methanol or ethanol. The choice of a protic solvent is causal; it facilitates the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
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Reactant Addition: Cool the solution in an ice bath (0°C). Add (S)-propylene oxide (1.1 equivalents) dropwise to the stirred solution. The slight excess of the epoxide ensures complete consumption of the more valuable 1-Boc-piperazine. The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
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Purification: The resulting crude residue is then purified.
Protocol: Purification via Column Chromatography
Purification is essential to remove unreacted starting materials and any potential byproducts, such as the regioisomer formed from attack at the less-substituted carbon of the epoxide.
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Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate or by adding methanol to dichloromethane).
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Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine as a solid or viscous oil.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is non-negotiable to confirm the structure, identity, and purity of the synthesized compound.
| Analytical Technique | Expected Results | Reference |
| ¹H NMR | Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), piperazine ring protons (multiplets between ~2.3-3.5 ppm), and the hydroxypropyl side chain (including a doublet for the methyl group, and multiplets for the CH and CH₂OH protons). | [11][12] |
| ¹³C NMR | Signals corresponding to the carbons of the Boc group (~28 ppm, ~80 ppm), the piperazine ring (~40-55 ppm), and the hydroxypropyl group. | [13][14] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at m/z = 245.18. | [15] |
| HPLC/UPLC | A single major peak indicating high purity (typically >95%). A reversed-phase C18 column with a mobile phase of acetonitrile/water with formic acid or ammonium formate is common. | [16][17] |
| Chiral HPLC | Essential for confirming enantiomeric purity. The analysis should show a single peak corresponding to the (S)-enantiomer when compared to a racemic standard. | [18] |
Applications in Drug Discovery and Medicinal Chemistry
(S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine is not an end product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules targeting a wide range of diseases.
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Scaffold for Lead Optimization: The free secondary amine of the piperazine ring, after deprotection of the Boc group, serves as a reactive handle for further functionalization. This is commonly achieved through reactions like reductive amination, amide coupling, or Buchwald-Hartwig amination.[6][19]
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Introduction of Chirality: The (S)-hydroxypropyl group can act as a key pharmacophoric element, engaging in specific hydrogen bonding interactions within a protein's active site. Its stereochemistry is often critical for achieving high potency and selectivity.
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Improving Pharmacokinetics: The piperazine core is frequently used to enhance the aqueous solubility and overall drug-like properties of a molecule, which is a critical aspect of drug development.[1]
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Therapeutic Areas: Piperazine derivatives are integral components of drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders like schizophrenia and depression.[2][7][8] This building block provides a direct and efficient route to novel analogues in these fields.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Information is derived from typical Safety Data Sheets (SDS) for similar piperazine derivatives.
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed.[20]
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Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[21] Avoid breathing dust or vapors.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[20]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[21][22]
Conclusion
(S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine stands as a testament to the power of rational design in chemical synthesis. It provides a reliable, stereochemically defined, and versatile platform for the construction of novel molecular entities. For researchers in drug discovery, this intermediate is not merely a collection of atoms but a strategic tool that streamlines the synthetic process, enabling the efficient exploration of chemical space and accelerating the journey toward new and improved therapeutics. Its combination of a privileged scaffold, an orthogonal protecting group strategy, and a specific chiral element makes it an indispensable asset in the modern medicinal chemist's toolbox.
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